molecular formula C21H16N6OS B11053765 2-{2-[4-(quinolin-5-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one

2-{2-[4-(quinolin-5-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one

Cat. No.: B11053765
M. Wt: 400.5 g/mol
InChI Key: CEGJAFGBLHYBSK-UHFFFAOYSA-N
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Description

2-{2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE is a complex organic compound that features a quinoline moiety, a triazole ring, and a phthalazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE typically involves multi-step reactions starting from commercially available precursors. The quinoline moiety can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones . The triazole ring is often introduced via a cyclization reaction involving hydrazine derivatives and carbon disulfide . The final phthalazinone structure is formed through a cyclization reaction involving phthalic anhydride and hydrazine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Scientific Research Applications

2-{2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Quinolone Derivatives: Such as ciprofloxacin and levofloxacin, which are also used as antimicrobial agents.

    Triazole Derivatives: Such as fluconazole and itraconazole, which are used as antifungal agents.

Uniqueness

2-{2-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE is unique due to its combined quinoline, triazole, and phthalazinone structures, which confer distinct chemical and biological properties. This combination allows it to interact with multiple molecular targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C21H16N6OS

Molecular Weight

400.5 g/mol

IUPAC Name

2-[2-(4-quinolin-5-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]phthalazin-1-one

InChI

InChI=1S/C21H16N6OS/c28-20-15-6-2-1-5-14(15)13-23-26(20)12-10-19-24-25-21(29)27(19)18-9-3-8-17-16(18)7-4-11-22-17/h1-9,11,13H,10,12H2,(H,25,29)

InChI Key

CEGJAFGBLHYBSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CCC3=NNC(=S)N3C4=CC=CC5=C4C=CC=N5

Origin of Product

United States

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